Sulfonyl chloride, polymer-bound

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

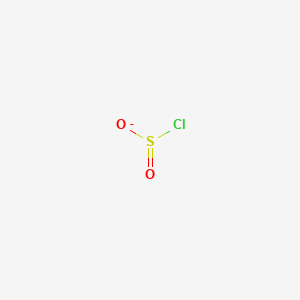

Sulfonyl chloride, polymer-bound is a useful research compound. Its molecular formula is ClO2S- and its molecular weight is 99.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sulfonyl chlorides are a class of compounds characterized by the functional group -SO2Cl. When polymer-bound, these compounds exhibit unique properties and biological activities that make them valuable in medicinal chemistry and material science. This article reviews the biological activity of polymer-bound sulfonyl chlorides, focusing on their synthesis, mechanisms of action, and therapeutic applications.

Synthesis of Polymer-Bound Sulfonyl Chlorides

Polymer-bound sulfonyl chlorides can be synthesized through various solid-phase synthesis techniques. One common method involves the reaction of aminomethyl polystyrene resin with sulfonyl chlorides in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. This approach allows for the efficient formation of sulfonamide derivatives while retaining the polymer support, facilitating easy purification and isolation of products .

The biological activity of polymer-bound sulfonyl chlorides primarily stems from their ability to form sulfonamides, which have been shown to exhibit a range of pharmacological effects. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thus demonstrating antibacterial properties. Additionally, they have been explored for their potential anti-cancer activity and as catalysts in organic reactions .

Antimicrobial Activity

Polymer-bound sulfonyl chlorides have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that certain sulfonamide derivatives exhibit potent inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate metabolism, leading to bacterial growth inhibition .

Anticancer Properties

Recent research has highlighted the anticancer potential of polymer-bound sulfonyl chlorides. In vitro studies have demonstrated that specific derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The biological activity is often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, certain polymer-bound compounds showed IC50 values in the low micromolar range against these cell lines .

| Compound | % Inhibition at 20 µM | IC50 (µM) |

|---|---|---|

| 5 | 100 (PC-3) | 4 |

| 96 (MCF-7) | 3 | |

| 13a | 32 (PC-3) | – |

| 92 (MCF-7) | 8 | |

| 13b | 31 (PC-3) | – |

| 90 (MCF-7) | 1.8 |

Table: Biological activity data for selected polymer-bound sulfonyl chloride derivatives against cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on the synthesis and biological evaluation of new hydroxamic acid-containing benzodiazepines linked to polymer-bound sulfonyl chlorides, researchers reported promising results. The compound exhibited high levels of inhibition against MCF-7 and PC-3 cell lines, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study evaluated a series of polymer-bound sulfonamides for their antimicrobial efficacy against clinical isolates. The results indicated that several derivatives displayed significant antibacterial activity comparable to traditional antibiotics, establishing their potential use in treating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Solid-Phase Organic Synthesis

One of the primary applications of polymer-bound sulfonyl chlorides is in solid-phase organic synthesis. This method enables the efficient generation of molecular libraries and facilitates lead discovery in pharmaceutical research.

Polymer-bound sulfonyl chlorides also play a crucial role as catalysts in various chemical transformations. Their ability to facilitate reactions while being recoverable makes them attractive for sustainable chemistry practices.

Case Study: Transformation of Aldoximes to Nitriles

Research highlighted the use of poly(ethylene glycol)-bound sulfonyl chloride as an efficient catalyst for converting aldoximes into nitriles. This method provided good to excellent yields while minimizing environmental impact, emphasizing the compound's utility in green chemistry .

Table 2: Aldoxime to Nitrile Transformation

| Aldoxime Structure | Yield (%) |

|---|---|

| R1-C(=NOH)-R2 | 85 |

| R3-C(=NOH)-R4 | 90 |

| R5-C(=NOH)-R6 | 78 |

Polymer Modification and Functionalization

The incorporation of sulfonyl chloride groups into polymers allows for significant modification and functionalization potential. This can lead to new materials with tailored properties for specific applications.

Polymer-bound sulfonyl chlorides are increasingly used in material science for creating advanced materials such as photoresists and organic transistors.

Case Study: Photoresist Materials

Research has shown that polymers derived from polymer-bound sulfonyl chlorides exhibit promising characteristics as photoresist materials due to their thermal stability and solubility profiles .

Eigenschaften

InChI |

InChI=1S/ClHO2S/c1-4(2)3/h(H,2,3)/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTKUENARPWTAY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2S- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.